Cas no 135276-47-0 (1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione)

1-(4-フルオロフェニル)-3-(2-ヒドロキシフェニル)プロパン-1,3-ジオンは、有機合成や材料科学において有用なβ-ジケトン化合物です。この化合物は、フッ素置換基とヒドロキシル基を有する特異的な構造を持ち、金属イオンとのキレート形成能に優れています。特に、遷移金属との安定な錯体を形成するため、触媒や機能性材料の前駆体としての応用が期待されます。また、フッ素原子の導入により、脂溶性や生体膜透過性が向上している点も特徴です。そのため、医薬品中間体や生物活性分子の開発における利用価値が高い化合物です。

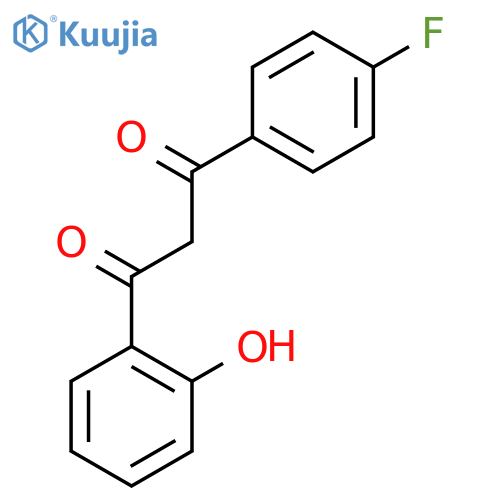

135276-47-0 structure

商品名:1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

CAS番号:135276-47-0

MF:C15H11O3F

メガワット:258.24444

MDL:MFCD20502979

CID:874675

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

- 1-(4-Fluoro-phenyl)-3-(2-hydroxy-phenyl)-propane-1,3-dione

-

- MDL: MFCD20502979

- インチ: InChI=1S/C15H11FO3/c16-11-7-5-10(6-8-11)14(18)9-15(19)12-3-1-2-4-13(12)17/h1-8,17H,9H2

- InChIKey: LCNADOUVNLWSDQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=C(C=C2)F)O

計算された属性

- せいみつぶんしりょう: 258.06923

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

じっけんとくせい

- 密度みつど: 1.294

- ふってん: 432.6°C at 760 mmHg

- フラッシュポイント: 215.4°C

- 屈折率: 1.594

- PSA: 54.37

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB266110-5 g |

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione; . |

135276-47-0 | 5g |

€365.50 | 2023-04-26 | ||

| Ambeed | A356254-1g |

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |

135276-47-0 | 95% | 1g |

$140.0 | 2025-02-25 | |

| abcr | AB266110-5g |

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, 90%; . |

135276-47-0 | 90% | 5g |

€381.90 | 2025-02-16 | |

| 1PlusChem | 1P009EEL-5g |

1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |

135276-47-0 | 90% | 5g |

$212.00 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1238807-1g |

1-(4-FLUOROPHENYL)-3-(2-HYDROXYPHENYL)PROPANE-1,3-DIONE |

135276-47-0 | 95% | 1g |

$125 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1238807-1g |

1-(4-FLUOROPHENYL)-3-(2-HYDROXYPHENYL)PROPANE-1,3-DIONE |

135276-47-0 | 95% | 1g |

$125 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1238807-5g |

1-(4-FLUOROPHENYL)-3-(2-HYDROXYPHENYL)PROPANE-1,3-DIONE |

135276-47-0 | 95% | 5g |

$315 | 2025-02-25 | |

| abcr | AB266110-1g |

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, 90%; . |

135276-47-0 | 90% | 1g |

€137.20 | 2025-02-16 | |

| 1PlusChem | 1P009EEL-1g |

1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |

135276-47-0 | 90% | 1g |

$61.00 | 2025-02-24 | |

| A2B Chem LLC | AE37773-1g |

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |

135276-47-0 | 90% | 1g |

$61.00 | 2024-04-20 |

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

135276-47-0 (1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione) 関連製品

- 443-09-4(1-(5-Fluoro-2-hydroxyphenyl)propan-1-one)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:135276-47-0)1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

清らかである:99%

はかる:5g

価格 ($):241.0